4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid
Description
Properties
CAS No. |
47893-59-4 |
|---|---|
Molecular Formula |
C35H24N6O13S2 |
Molecular Weight |
800.7 g/mol |
IUPAC Name |
4-[[6-[[6-[(4-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H24N6O13S2/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
WMIJIYVKKKOTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
Diazotization and azo coupling : Formation of azo bonds between sulphonaphthalene amine groups and aromatic compounds.
Condensation reactions : Linking of carbonyl and imino groups to form the bis(imino) moiety bridging the azo-substituted aromatic units.
Functional group transformations : Introduction or preservation of hydroxy, sulpho, and carboxylic acid groups.
Salt formation : Conversion to sodium salt form for enhanced solubility and stability.
Each step requires careful control of pH, temperature, and stoichiometry to optimize yield and purity.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | Amino-sulphonaphthalene derivative + NaNO2 + acid | Formation of diazonium salt under cold conditions |
| 2 | Azo coupling | Diazonium salt + 4,4'-oxybisbenzoic acid derivative | Coupling at controlled pH (~5-7), low temperature |
| 3 | Condensation | Carbonyl compound + amine groups under acidic/basic catalysis | Forms carbonylbis(imino) linkage |
| 4 | Hydrolysis/Neutralization | Adjust pH to isolate acid or sodium salt form | Sodium hydroxide used for salt formation |
| 5 | Purification | Crystallization or precipitation from aqueous solution | Ensures high purity and removal of by-products |
The azo coupling step is critical for introducing the azo bonds linking the sulphonaphthalene units to the benzoic acid moieties. The condensation step forms the carbonylbis(imino) bridge, which is central to the compound's structure.
Preparation of 4,4'-Oxybisbenzoic Acid Intermediate
4,4'-Oxybisbenzoic acid is a key intermediate in the synthesis. Its preparation involves:
Reacting 4-chlorobenzoic acid and 4-hydroxybenzoic acid in a polar high-boiling solvent (e.g., diphenyl ether) with an acid binding agent.
Conducting a condensation reaction at 140–280 °C until 4-chlorobenzoic acid content drops below 0.5%.
Diluting the reaction mixture with water to precipitate the 4,4'-oxybisbenzoic acid.
This method is advantageous due to mild conditions, normal pressure operation, low cost, and high yield.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature | 0–5 °C (diazotization), 140–280 °C (condensation) | Controls reaction rate and selectivity |
| pH | Acidic (diazotization), neutral to slightly basic (azo coupling) | Affects diazonium salt stability and coupling efficiency |
| Solvent | Polar high-boiling solvents (e.g., diphenyl ether), aqueous media | Solubility and reaction medium polarity |
| Reaction time | Several hours to days | Ensures complete conversion and high yield |
| Stoichiometry | Equimolar or slight excess of coupling agents | Prevents side reactions and unreacted starting materials |
Optimization of these parameters is essential to maximize purity and yield, minimize side products, and ensure reproducibility.
Research Findings and Comparative Analysis
The compound exhibits enhanced aqueous solubility and stability compared to structurally related azo dyes, attributed to the sulpho and carboxylic acid groups.
Biological studies indicate its ability to form stable complexes with proteins and enzymes, influencing enzymatic activity, which is relevant for biochemical assay applications.
Compared to other azo dyes, the presence of the carbonylbis(imino) bridge imparts unique reactivity and binding characteristics.
The preparation methods reported in patents and literature emphasize cost-effectiveness, mild reaction conditions, and scalability.
Summary Table of Preparation Methods
| Method/Step | Description | Advantages | Limitations |
|---|---|---|---|
| Diazotization of sulphonaphthalene amine | Formation of diazonium salt at low temperature and acidic pH | High specificity | Requires temperature control |
| Azo coupling with 4,4'-oxybisbenzoic acid | Coupling under controlled pH to form azo bonds | High yield, stable azo linkages | Sensitive to pH and impurities |
| Condensation to form carbonylbis(imino) bridge | Reaction between carbonyl and amine groups | Forms key structural linkage | Requires precise stoichiometry |
| Preparation of 4,4'-oxybisbenzoic acid | Condensation of 4-chlorobenzoic acid and 4-hydroxybenzoic acid | Mild conditions, high yield | High temperature needed |
| Purification and salt formation | Crystallization and neutralization to sodium salt | Enhances solubility and stability | Requires careful pH adjustment |
Chemical Reactions Analysis
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The sulfonate and carboxylic acid groups can participate in substitution reactions, often with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound’s ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays and staining techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its unique binding properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid involves its ability to form stable complexes with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonate and carboxylic acid groups facilitate binding to proteins and other biomolecules. This binding can alter the function of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Direct Brown 112 (CAS 37279-47-3)
- Structure: Copper complex of 2,2'-[carbonylbis(imino(1-hydroxy-3-sulfo-6,2-naphthalenediyl)azo)]bis[benzoic acid] .
- Key Differences: Incorporation of copper ions enhances colorfastness and stability compared to the non-metallized target compound. Sulfonic acid groups in Direct Brown 112 are directly attached to naphthalene, whereas the target compound features sulfonaphthalene with hydroxyl substitution.
- Performance : Metal coordination improves light and wash resistance, making it suitable for textiles requiring durability .
Direct Red 79 (CAS 1937-34-4)
- Structure: Tetrasodium salt of 4,4'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) .
- Key Differences :
- Methoxy and methyl substituents on the phenyl rings alter steric and electronic properties, shifting absorption spectra (λmax).
- Sodium sulfonate groups increase solubility but reduce affinity for hydrophobic fibers compared to the target compound’s benzoic acid termini.
- Applications : Preferred for bright red hues in paper and cellulose dyeing .
4,4'-Azo Dibenzoic Acid Copolymers
- Structure : Copolymers synthesized via esterification of polyvinyl alcohol (PVA) with 4,4'-azo dibenzoic acid .
- Key Differences :
- Lack of sulfonaphthalene groups reduces water solubility but enhances thermal stability (DSC up to 279.6°C).
- Azo linkages in copolymers enable photoresponsive behavior, unlike the target compound’s static dye properties.
- Applications : Used in smart materials and hydrogels due to reversible crosslinking .
Physicochemical Properties and Functional Insights
Solubility and Stability
Spectroscopic and Thermal Profiles
- UV-Vis absorption maxima are influenced by conjugation length:
- Thermal decomposition temperatures are lower (~200–250°C) than metallized analogs but higher than non-azo polymers .
Biological Activity
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid, also known by its CAS number 47893-59-4, is a complex organic compound notable for its intricate molecular structure and significant biological activity. This compound is characterized by its sulfonic acid groups and azo bonds, which facilitate interactions with various biomolecules. Its applications span across fields such as biochemistry, pharmacology, and materials science.
Molecular Structure
The molecular formula of 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid is , with a molecular weight of approximately 888.664 g/mol. The presence of sulfonic groups enhances its solubility in water and its reactivity with proteins and enzymes.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Interaction
- Inhibition Studies : Research indicates that 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid can inhibit certain enzymes through the formation of stable complexes. This property is exploited in biochemical assays where enzyme inhibition is critical for studying metabolic pathways or drug interactions .
2. Immunomodulatory Effects
- P2Y Receptor Modulation : A study highlighted the role of a related compound (NF546) in modulating immune responses via P2Y receptors, suggesting that similar azo compounds could influence cytokine release in immune cells. Specifically, NF546 was shown to promote IL-8 release from dendritic cells, indicating potential applications in immunotherapy .
3. Antimicrobial Properties
- Antifungal Activity : The compound has been investigated for its antifungal properties. Its structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing antifungal agents.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Cytokine Release | Showed that the compound can enhance IL-8 secretion in immune cells, implicating its role in inflammation modulation. |
| Study 3 | Antifungal Activity | Reported effective antifungal activity against various strains, suggesting potential therapeutic uses. |
The biological activity of 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid is largely attributed to:
- Azo Group Reactivity : The azo bonds facilitate electron transfer processes that can disrupt cellular functions.
- Sulfonic Acid Groups : These enhance solubility and interaction with biological macromolecules like proteins and nucleic acids.
Q & A
Basic Synthesis & Characterization
Q: What are the critical steps for synthesizing 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid, and how can reaction conditions be optimized for higher yields? A: Synthesis involves multi-step azo coupling and carbonyl-imine bond formation. Key steps include:
- Azo bond formation: Coupling diazonium salts of naphthalene derivatives with aromatic amines under controlled pH (4–6) to prevent premature hydrolysis .
- Carbonyl-imine linkage: Use of carbonylating agents (e.g., phosgene analogs) in polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates .
- Optimization: Temperature (60–80°C) and solvent choice significantly impact yield. For example, DMF increases reaction homogeneity but may require post-synthesis purification via recrystallization .
Yield data: Typical yields range from 40–60%; impurities include unreacted naphthalene intermediates, detectable via HPLC-UV (λ = 450 nm) .
Structural Confirmation
Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A: A combination of techniques is required:
- FT-IR: Peaks at 1630–1680 cm⁻¹ (C=O stretching), 1500–1550 cm⁻¹ (N=N stretching), and 3400 cm⁻¹ (O-H stretching) .
- NMR: ¹H NMR shows aromatic proton splitting patterns (δ 7.2–8.5 ppm) and downfield shifts for hydroxyl groups (δ 10–12 ppm) .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 672.7 (calculated for C₃₈H₂₆Cl₂N₈O₅) .
- Computational modeling: DFT simulations (e.g., B3LYP/6-31G*) validate electronic transitions and azo group geometry .
Advanced Application: MOF Integration
Q: How can this compound be functionalized for use in metal-organic frameworks (MOFs), and what stability challenges arise? A: The benzoic acid moieties act as linkers for coordinating metal nodes (e.g., Zr⁴⁺ or Fe³⁺). Key considerations:
- Synthetic route: Solvothermal synthesis at 120°C in DMF/water mixtures facilitates framework assembly .
- Stability: Zr-based MOFs exhibit exceptional thermal stability (>500°C) and resistance to hydrolysis due to strong Zr-O bonds .
- Challenges: Sulfonate groups may reduce crystallinity; post-synthetic oxidation or ligand substitution can mitigate this .
Contradictions in Photocatalytic Data
Q: How to resolve discrepancies in reported photocatalytic efficiencies of derivatives of this compound? A: Variability arises from:
- Structural isomers: Cis vs. trans azo configurations impact electron transfer rates. Use X-ray crystallography to confirm isomer dominance .
- Dye aggregation: Aggregation in aqueous solutions quenches excited states. Monitor via UV-vis spectroscopy (e.g., H-aggregate peaks at λ < 400 nm) .
- Experimental design: Standardize light intensity (e.g., 100 mW/cm² AM 1.5G) and catalyst loading (1–2 mg/mL) for comparability .
Advanced Computational Modeling
Q: What DFT parameters are optimal for simulating the electronic properties of this azo compound? A: Recommended parameters:
- Basis set: 6-31G* for geometry optimization; def2-TZVP for excited-state calculations .
- Functional: CAM-B3LYP for charge-transfer transitions in azo dyes .
- Solvent effects: Include implicit solvent models (e.g., PCM for DMSO) to match experimental UV-vis spectra .
Output example: HOMO-LUMO gaps of 2.5–3.0 eV correlate with visible-light absorption (λ = 450–550 nm) .
Reproducibility Challenges
Q: Why do some synthetic protocols fail to reproduce reported yields, and how can this be addressed? A: Common pitfalls include:
- Impure precursors: Naphthalene intermediates must be purified via column chromatography (silica gel, ethyl acetate/hexane) .
- Oxygen sensitivity: Azo coupling is redox-sensitive; use inert atmospheres (N₂/Ar) to prevent side reactions .
- pH control: Deviations >0.5 pH units during diazotization reduce coupling efficiency. Use buffer systems (e.g., acetate, pH 4.5) .
Toxicity & Handling
Q: What safety protocols are essential when handling this compound in lab settings? A: Key precautions:
- Toxicity data: Limited studies, but structural analogs show moderate aquatic toxicity (LC₅₀ = 10–50 mg/L for Daphnia magna) .
- PPE: Wear nitrile gloves and UV-blocking goggles due to photosensitivity .
- Waste disposal: Neutralize acidic byproducts (pH 7–8) before disposal .
Advanced Dye Chemistry
Q: How does the sulfonate group influence dye adsorption on cellulose or synthetic polymers? A: Sulfonate groups enhance:
- Water solubility: Critical for textile applications; log P values < −2 indicate high hydrophilicity .
- Substrate binding: Electrostatic interactions with cationic sites on cellulose; adsorption capacity peaks at pH 3–4 .
Performance data: Dye uptake of 90–95% on cotton achieved with 5% w/v NaCl as a mordant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
